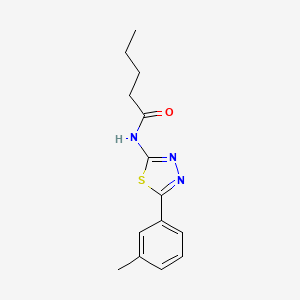![molecular formula C11H11Br3O B2492151 (11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol CAS No. 1212438-51-1](/img/structure/B2492151.png)
(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol, commonly known as TBP, is a cyclic brominated compound that has gained attention for its potential use in various scientific research applications. TBP is a complex compound with a unique structure that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of TBP is not well understood. However, it has been suggested that TBP acts as a radical scavenger and inhibits the formation of free radicals. TBP has also been found to have antioxidant properties that protect cells from oxidative damage.
Biochemical and Physiological Effects:
TBP has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties that reduce inflammation in the body. Moreover, TBP has been found to have neuroprotective properties that protect neurons from damage. TBP has also been found to have anti-tumor properties that inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
TBP has various advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. Moreover, TBP has a unique structure that makes it useful for various scientific research applications. However, one of the limitations of TBP is that it is a toxic compound that requires careful handling.
Orientations Futures
There are various future directions for TBP. One of the future directions is to explore its potential use in the field of medicine. TBP has been found to have various biochemical and physiological effects that make it a potential candidate for the treatment of various diseases. Moreover, future research can be conducted to explore the mechanism of action of TBP and its potential use in various scientific research applications.
Conclusion:
In conclusion, TBP is a cyclic brominated compound that has gained attention for its potential use in various scientific research applications. TBP has been synthesized using different methods and has various advantages and limitations for lab experiments. TBP has been found to have various biochemical and physiological effects that make it a potential candidate for the treatment of various diseases. Moreover, future research can be conducted to explore the mechanism of action of TBP and its potential use in various scientific research applications.
Méthodes De Synthèse
TBP is a complex compound that has been synthesized using different methods. One of the most common methods used for synthesizing TBP is the bromination of a cyclic precursor using N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in the presence of a solvent such as chloroform or dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure TBP.
Applications De Recherche Scientifique
TBP has been found to have various scientific research applications. It has been used as a flame retardant in various materials such as plastics, textiles, and electronics. TBP has also been used as a catalyst in various chemical reactions. Moreover, TBP has been found to have potential applications in the field of medicine.
Propriétés
IUPAC Name |
7,7,11-tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br3O/c12-9-5-3-1-2-4(5)8-10(9,15)6(3)7(2)11(8,13)14/h2-9,15H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBOKYFPZUQGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C(C3C5(C4Br)O)(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

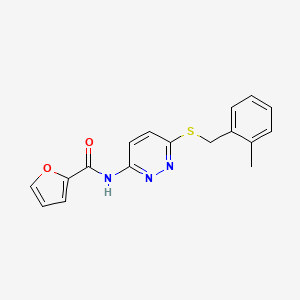
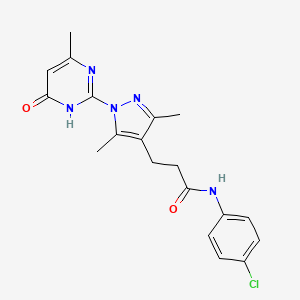
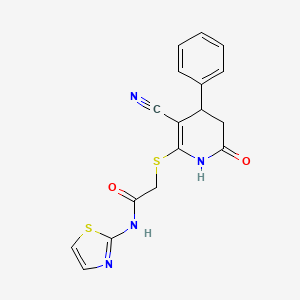
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)

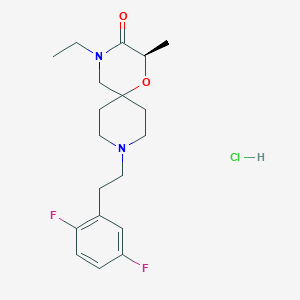

![3-Methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2492082.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2492083.png)

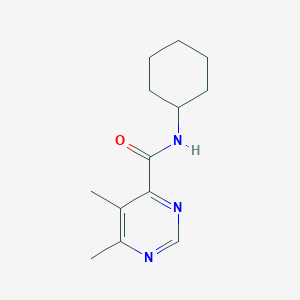
![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)
![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)
